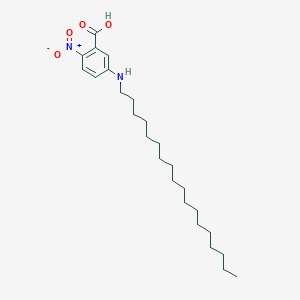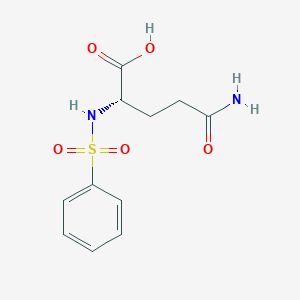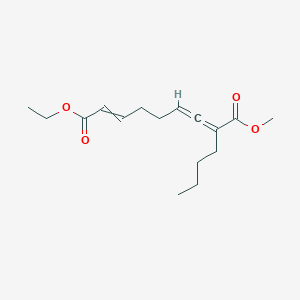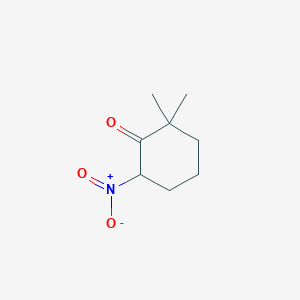![molecular formula C28H25NO B14275097 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole CAS No. 138119-04-7](/img/structure/B14275097.png)
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative under basic conditions.
Coupling with Carbazole: The benzyloxyphenyl intermediate is then coupled with 1,4-dimethylcarbazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a benzylic alcohol or ketone.
Reduction: Reduction reactions can target the benzyloxy group or the carbazole core.
Substitution: Electrophilic aromatic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Reduced forms of the benzyloxy group or carbazole core.
Substitution: Functionalized carbazole derivatives with various substituents on the aromatic ring.
科学的研究の応用
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole depends on its specific application:
In Organic Electronics: The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Lacks the benzyloxy group, which can affect its electronic properties.
1,4-Dimethylcarbazole: Lacks the benzyloxyphenyl group, resulting in different reactivity and applications.
9-Benzylcarbazole: Similar structure but without the benzyloxy substitution, leading to different chemical behavior.
Uniqueness
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is unique due to the presence of both the benzyloxyphenyl and dimethylcarbazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
特性
CAS番号 |
138119-04-7 |
|---|---|
分子式 |
C28H25NO |
分子量 |
391.5 g/mol |
IUPAC名 |
1,4-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C28H25NO/c1-20-15-16-21(2)28-27(20)25-13-6-7-14-26(25)29(28)18-23-11-8-12-24(17-23)30-19-22-9-4-3-5-10-22/h3-17H,18-19H2,1-2H3 |
InChIキー |
KOHLJIGZLRTYQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
